

Application Note: Modeling Mitochondrial Aconitase Neurodegeneration (MAND) using Patient-Derived iPSCs

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Compound of Interest

Compound Name: *MDB5*

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Introduction

Mitochondrial Aconitase Neurodegeneration (MAND), also known as ACO2 deficiency or Infantile Cerebellar-Retinal Degeneration (ICRD), is a rare, autosomal recessive neurological disorder. It is caused by mutations in the ACO2 gene, which encodes the mitochondrial enzyme aconitase 2. This enzyme plays a critical role in the tricarboxylic acid (TCA) cycle, iron-sulfur (Fe-S) cluster biogenesis, and the maintenance of mitochondrial DNA (mtDNA). Dysfunction of mitochondrial aconitase leads to a range of severe neurological symptoms, including optic nerve atrophy, cerebellar atrophy, hypotonia, seizures, and intellectual disability.

Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro platform to model MAND. By reprogramming somatic cells from patients into iPSCs and subsequently differentiating them into disease-relevant neuronal subtypes, researchers can investigate the molecular mechanisms of the disease, identify cellular phenotypes, and screen for potential therapeutic compounds in a patient-specific context. This application note provides detailed protocols for utilizing patient-derived iPSCs to create a cellular model of MAND.

Application

This iPSC-based model of MAND is intended for:

- **Disease Modeling:** Investigating the pathological mechanisms of MAND in human neurons.
- **Phenotypic Screening:** Identifying and quantifying disease-relevant cellular phenotypes.
- **Drug Discovery:** Screening for compounds that can rescue or ameliorate the disease phenotypes.
- **Personalized Medicine:** Studying the effects of specific patient mutations on neuronal function.

Data Presentation

The following tables summarize the expected quantitative data from experiments comparing MAND iPSC-derived neurons to healthy controls.

Table 1: Mitochondrial Function Parameters

Parameter	Control iPSC-Neurons	MAND iPSC-Neurons	Expected % Change
ACO2 Enzyme Activity			
(nmol/min/mg protein)	100 ± 10	15 ± 5	↓ 85%
Mitochondrial Respiration			
Basal Respiration (pmol/min)	150 ± 20	90 ± 15	↓ 40%
Maximal Respiration (pmol/min)	300 ± 30	180 ± 25	↓ 40%
mtDNA Copy Number			
(mtDNA/nDNA ratio)	250 ± 30	150 ± 20	↓ 40%
Oxidative Stress			
ROS Levels (arbitrary units)	1.0 ± 0.2	2.5 ± 0.5	↑ 150%

Table 2: Neuronal Viability and Morphology

Parameter	Control iPSC-Neurons	MAND iPSC-Neurons	Expected % Change
Neuronal Viability (%)	95 ± 5	70 ± 10	↓ 26%
Neurite Outgrowth (µm)	200 ± 25	120 ± 20	↓ 40%
Apoptotic Cells (%)	5 ± 2	25 ± 8	↑ 400%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Generation and Maintenance of Patient-Derived iPSCs

Patient somatic cells (e.g., fibroblasts or peripheral blood mononuclear cells) are reprogrammed into iPSCs using non-integrating methods such as Sendai virus or mRNA transfection of Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).

- **iPSC Culture:** Culture iPSCs on Matrigel-coated plates in mTeSR1 or E8 medium.
- **Passaging:** Passage iPSCs every 4-5 days using gentle cell dissociation reagents like ReLeSR™ or Versene.
- **Quality Control:** Regularly perform quality control checks, including pluripotency marker expression (e.g., OCT4, NANOG, SSEA-4) by immunocytochemistry and karyotyping to ensure genetic stability.

Protocol 2: Differentiation of iPSCs into Retinal Ganglion Cells (RGCs)

Given that optic nerve atrophy is a key feature of MAND, differentiating iPSCs into RGCs is highly relevant.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Embryoid Body (EB) Formation:** Dissociate iPSCs into small clumps and culture in suspension in low-attachment plates with EB formation medium.
- **Neural Induction:** After 4-6 days, transfer EBs to poly-L-ornithine/laminin-coated plates in neural induction medium containing dual SMAD inhibitors (Noggin and SB431542).
- **RGC Specification:** From day 8, switch to RGC specification medium containing SHH, DAPT (a Notch signaling inhibitor), and BDNF.
- **RGC Maturation:** After day 16, mature the RGCs in a medium containing BDNF, GDNF, and forskolin for at least 4 weeks.
- **Characterization:** Confirm RGC identity by immunocytochemistry for markers such as BRN3A, TUJ1 (β III-tubulin), and ISL1.

Protocol 3: Differentiation of iPSCs into Cerebellar Neurons

As cerebellar atrophy is another prominent feature of MAND, generating cerebellar neurons provides a relevant model system.

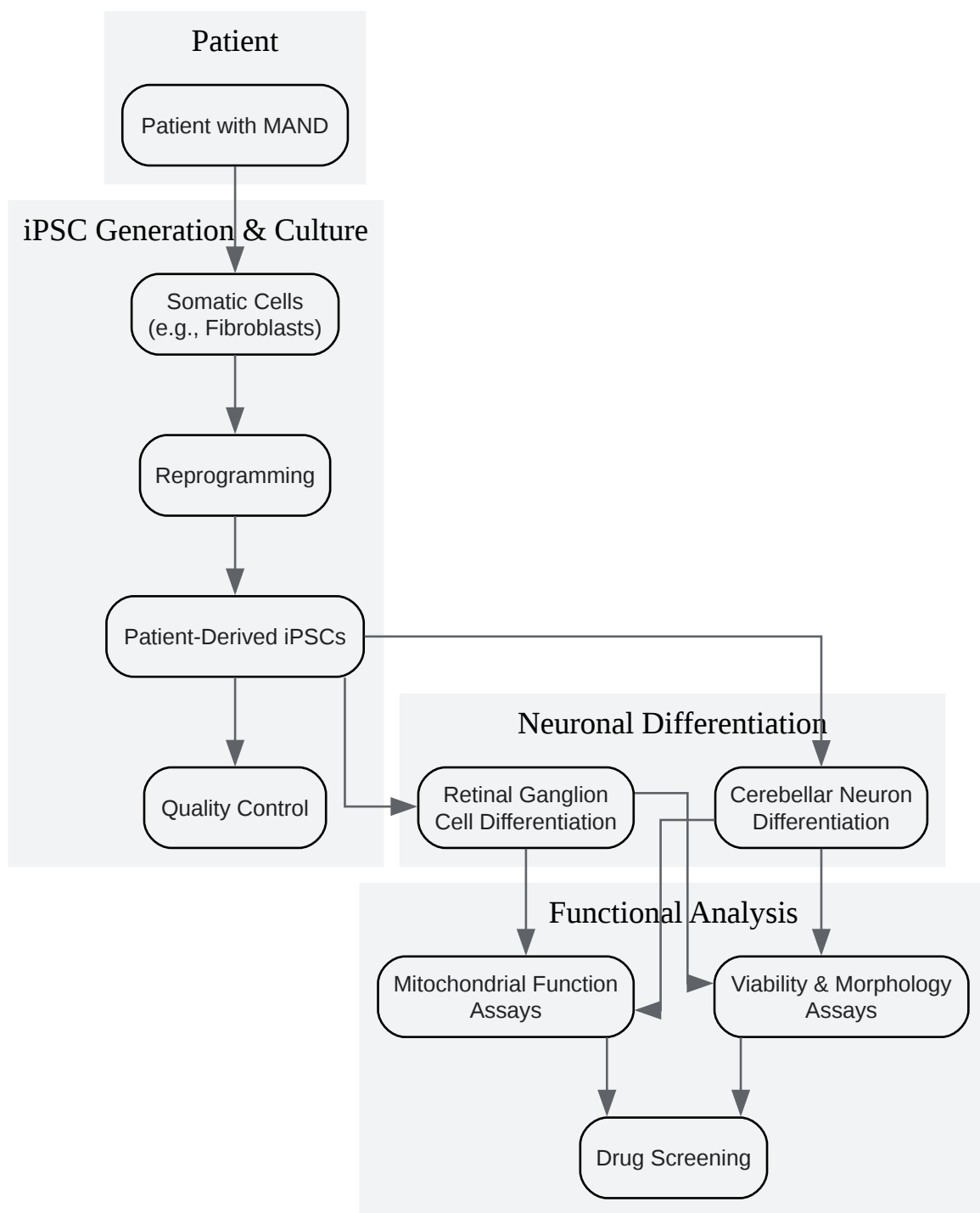
- **Neural Induction:** Induce neural differentiation of iPSCs using dual SMAD inhibition as described for RGCs.
- **Cerebellar Progenitor Specification:** Culture the neural progenitors in a medium supplemented with FGF2 and insulin to promote a posterior neuroectodermal fate. From day 7, add FGF8 and Wnt1 to specify midbrain-hindbrain progenitors.
- **Cerebellar Neuron Differentiation:** From day 14, withdraw FGF8 and Wnt1 and add BDNF and GDNF to promote differentiation into cerebellar neurons, including Purkinje cells and granule cells.
- **Characterization:** Identify cerebellar neurons using markers such as Calbindin (Purkinje cells), PAX6 (granule cells), and GABA.

Protocol 4: Assessment of Mitochondrial Function

- **Aconitase Activity Assay:** Measure mitochondrial aconitase activity in cell lysates using a commercially available kit that monitors the conversion of isocitrate to cis-aconitate.
- **Mitochondrial Respiration:** Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP-linked respiration.
- **mtDNA Copy Number Quantification:** Extract total DNA from the cells. Use quantitative PCR (qPCR) to determine the ratio of a mitochondrial-encoded gene (e.g., MT-ND1) to a nuclear-encoded single-copy gene (e.g., B2M).[\[6\]](#)
- **Oxidative Stress Measurement:** Measure reactive oxygen species (ROS) production using fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFDA.

Mandatory Visualizations

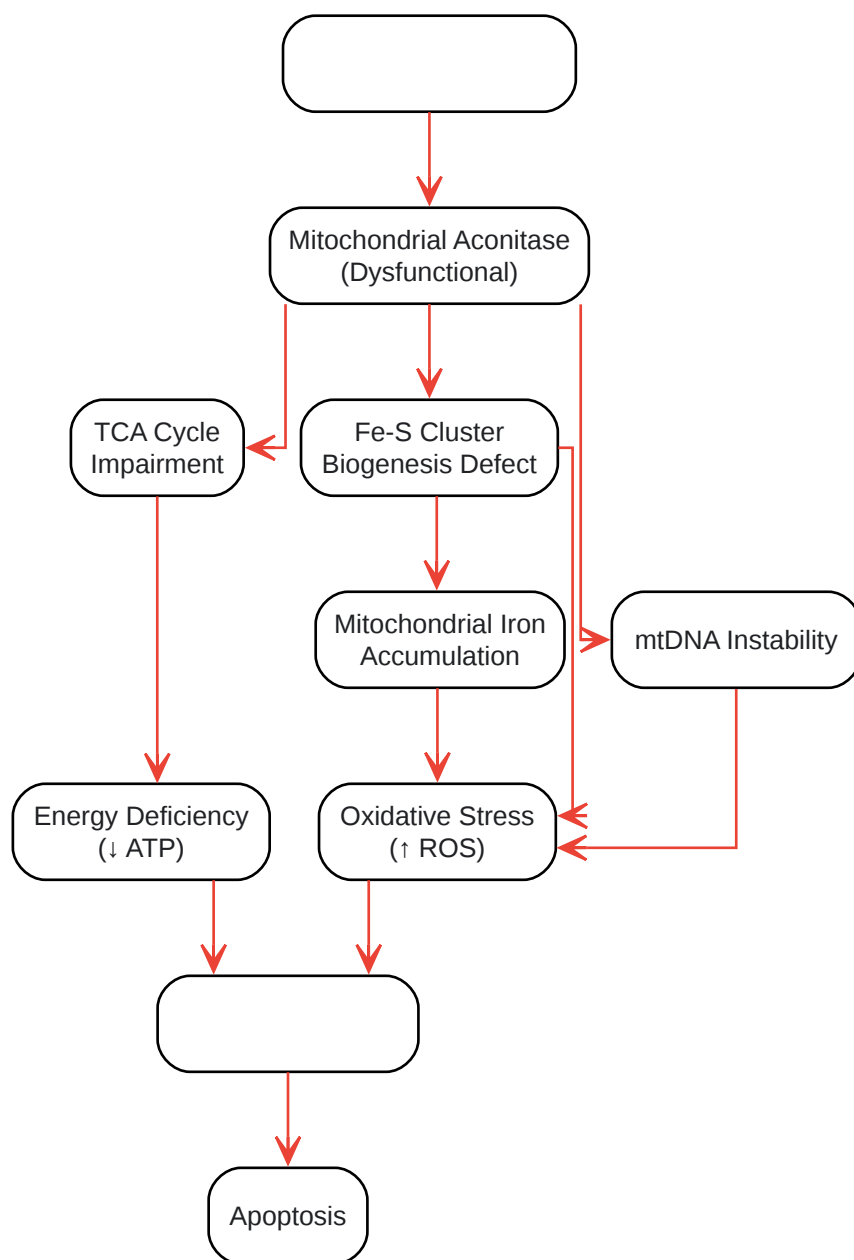
Experimental Workflow



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Caption: Experimental workflow for modeling MAND using patient-derived iPSCs.

Signaling Pathways in MAND



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Caption: Key signaling pathways implicated in Mitochondrial Aconitase Neurodegeneration.

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